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(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Application Note: High-Fidelity Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Coupling of 2,4-DichloropyrimidinePart 1: Strategic Analysis & Core Directive
1.1 Executive Summary
The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol represents a classic yet nuanced challenge in heterocyclic chemistry: achieving high regioselectivity during the nucleophilic aromatic substitution (
This guide provides a validated protocol to selectively install the piperidine moiety at the C4 position of the pyrimidine ring while preserving the chlorine atom at C2 for subsequent diversification. The protocol prioritizes kinetic control to minimize bis-substitution and regioisomeric byproducts.
1.2 Retrosynthetic Logic The target molecule is disassembled via a C–N bond disconnection. The precursors are 2,4-dichloropyrimidine (electrophile) and piperidin-2-ylmethanol (nucleophile).
-
Regioselectivity Principle: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens and lower steric hindrance. However, the steric bulk of the ortho-substituent on the piperidine (the hydroxymethyl group) can destabilize the transition state, requiring careful temperature management to maintain C4 selectivity.
Part 2: Visualizing the Pathway
2.1 Reaction Scheme & Regioselectivity Logic The following diagram illustrates the reaction pathway, highlighting the competing sites of attack and the thermodynamic vs. kinetic outcomes.
Caption: Figure 1. Kinetic pathway favoring C4-substitution via
Part 3: Detailed Experimental Protocol
3.1 Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| 2,4-Dichloropyrimidine | 148.98 | 1.0 | 1.49 g (10 mmol) | Electrophile |
| Piperidin-2-ylmethanol | 115.17 | 1.05 | 1.21 g (10.5 mmol) | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.2 | 2.1 mL | Proton Scavenger |
| Ethanol (Absolute) | - | - | 30 mL | Solvent |
| Ethyl Acetate/Hexanes | - | - | - | Purification |
3.2 Step-by-Step Procedure
Step 1: Preparation of Electrophile Solution
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in Ethanol (20 mL).
-
Cool the solution to 0 °C using an ice/water bath.
-
Expert Insight: Cooling is critical. While C4 is naturally more reactive, the steric bulk of the 2-substituted piperidine can slow C4 attack, making the energy gap between C4 and C2 attack smaller. Low temperature maximizes the selectivity for the kinetic product (C4).
-
Step 2: Nucleophile Addition 3. In a separate vial, dissolve piperidin-2-ylmethanol (1.21 g, 10.5 mmol) and DIPEA (2.1 mL, 12 mmol) in Ethanol (10 mL). 4. Add the nucleophile solution dropwise to the stirred electrophile solution at 0 °C over a period of 15 minutes .
- Mechanism:[4][5][6][7] Slow addition prevents localized high concentrations of amine, reducing the risk of bis-substitution (displacing both chlorines).
Step 3: Reaction Maintenance 5. Allow the reaction to stir at 0 °C for 1 hour. 6. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . Stir for an additional 2–4 hours. 7. Monitoring (TLC/LCMS): Check consumption of 2,4-dichloropyrimidine.
- TLC System: 50% Ethyl Acetate in Hexanes.
- Rf Values (Approx): Bis-Cl (0.8) > Target (0.3–0.4) > Amine (0.1).
- Target Mass: [M+H]+ = 228.1.
Step 4: Workup
8. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the ethanol.
9. Redissolve the residue in Ethyl Acetate (50 mL) .
10. Wash the organic phase with Water (2 x 20 mL) and Brine (20 mL) to remove DIPEA salts.
11. Dry the organic layer over anhydrous
Step 5: Purification 12. Purify via flash column chromatography on silica gel.
- Gradient: 0%
60% Ethyl Acetate in Hexanes. - The C2-regioisomer (minor) typically elutes before the C4-product (major) due to internal hydrogen bonding or polarity differences, though this can vary.
- Collect fractions containing the major product. Evaporate to dryness to obtain a white to off-white solid.
Part 4: Process Analytical Technology (PAT) & QC
4.1 Expected Analytical Data
| Parameter | Specification | Diagnostic Signal |
| 1H NMR (CDCl3) | Pyrimidine C4-Selectivity | C6-H : Doublet ~8.0–8.1 ppm ( |
| LC-MS | Purity & Identity | Peak @ 228.1 m/z ( |
| Regioisomer Contamination | < 5% | Check for minor doublets in aromatic region. |
4.2 Regioselectivity Verification (NMR Logic) To confirm the piperidine is at C4 and Chlorine is at C2:
-
C4-Substitution (Target): The pyrimidine protons (H5 and H6) appear as two doublets with a coupling constant of ~5–7 Hz.
-
C2-Substitution (Unwanted): If the amine attacks C2, the remaining protons are H4 and H6. These are meta to each other in the ring system (though technically 4,6-positions), often showing a singlet or very weak coupling, and distinct chemical shifts.
-
Proton Shift: The H6 proton in the C4-substituted product is deshielded (downfield) due to the adjacent ring nitrogen.
Part 5: Troubleshooting & Optimization
5.1 Common Failure Modes
-
Issue: Significant formation of bis-substituted product (mass ~300+).
-
Cause: Reaction temperature too high or excess amine used.
-
Fix: Maintain strict 0 °C control; reduce amine equivalents to 0.95 eq; add amine more slowly.
-
-
Issue: Low conversion / Starting material remains.
-
Cause: Steric hindrance of the 2-hydroxymethyl group retarding the attack.
-
Fix: Switch solvent to THF and heat to 40 °C after the initial 0 °C period. Do not heat immediately.
-
-
Issue: Poor solubility of nucleophile.
-
Fix: Add a co-solvent like DMF (10% v/v) to the Ethanol.
-
References
-
Regioselectivity in Chloropyrimidines
-
General
Protocols: -
Piperidine Coupling Precedents
- Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)
- Source:Archiv der Pharmazie, 2012.
-
URL:[Link]
- Relevance: Demonstrates standard conditions (DIPEA/EtOH) for coupling hindered secondary amines to heteroaryl chlorides.
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. asianpubs.org [asianpubs.org]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine
Application Note: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine
Part 1: Strategic Overview & Scientific Rationale
Introduction
The 2-chloropyrimidine scaffold functionalized with secondary amines (such as piperidine) represents a critical "privileged structure" in medicinal chemistry. It serves as the core pharmacophore for numerous kinase inhibitors (e.g., CDK, JAK inhibitors) and GPCR ligands.
The primary synthetic challenge lies in regioselectivity . The starting material, 2,4-dichloropyrimidine, possesses two electrophilic sites. For drug development, retaining the chlorine atom at the C2 position is often essential, as it serves as a versatile "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or a second nucleophilic aromatic substitution (
Mechanistic Causality: The C4 vs. C2 Dichotomy
To achieve high yields of the target 4-(piperidin-1-yl)-2-chloropyrimidine , one must exploit the electronic differences between the C2 and C4 positions.
-
Electronic Factors: The C4 position is generally more electrophilic than C2. Nucleophilic attack at C4 leads to a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto the N1 and N3 nitrogen atoms. Attack at C2 leads to an ortho-quinoid complex, which is less stabilized.
-
Steric Factors: The C4 position is sterically more accessible than C2, which is flanked by two ring nitrogens.
-
Kinetic Control: By maintaining low temperatures (0°C) and controlling stoichiometry, we favor the kinetically controlled product (C4-substitution) over the thermodynamic product or bis-substituted impurities.
Pathway Visualization
The following diagram illustrates the competing pathways and the mechanistic basis for the protocol's selectivity.
Figure 1: Mechanistic pathway showing the preference for C4 substitution (Green path) over C2 substitution (Red path) under kinetic control.
Part 2: Detailed Experimental Protocol
Materials & Reagents
-
Substrate: 2,4-Dichloropyrimidine (98% purity).
-
Nucleophile: Piperidine (ReagentPlus®, 99%).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Inorganic bases like
can be used but often result in heterogeneous mixtures that are harder to stir at low temps. -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Recommendation: DCM is preferred for ease of workup and solubility at 0°C.
Step-by-Step Methodology
Safety Warning: 2,4-Dichloropyrimidine is a skin sensitizer and corrosive. Piperidine is toxic and flammable. Perform all operations in a fume hood.
Phase A: Reaction Setup (0:00 - 0:30)
-
Preparation: Charge a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Dissolution: Add 2,4-dichloropyrimidine (5.0 g, 33.5 mmol, 1.0 eq) and dissolve in anhydrous DCM (50 mL, 0.6 M concentration).
-
Thermal Control: Submerge the flask in an ice/water bath and cool to 0°C . Allow to equilibrate for 10 minutes. Critical: Failure to cool will increase the C2-isomer ratio.
Phase B: Nucleophile Addition (0:30 - 2:00)
-
Base Addition: Add DIPEA (6.4 mL, 36.8 mmol, 1.1 eq) to the cold solution.
-
Controlled Addition: Dissolve piperidine (2.85 g, 33.5 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise via an addition funnel or syringe pump over 30-45 minutes .
-
Why? High local concentration of amine leads to bis-substitution. Slow addition ensures the electrophile (pyrimidine) is always in excess.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.
Phase C: Workup & Isolation (2:00 - 4:00)
-
Quench: Pour the reaction mixture into water (50 mL).
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Wash combined organics with Brine (50 mL) to remove residual piperidine salts.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude material is often >90% pure. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-(piperidin-1-yl)-2-chloropyrimidine.
Part 3: Quality Control & Troubleshooting
Data Analysis & Characterization
The regiochemistry must be validated. The 4-substituted product is distinct from the 2-substituted impurity by NMR.
Table 1: Key Characterization Data
| Feature | Target: 4-(piperidin-1-yl)-2-chloropyrimidine | Impurity: 2-(piperidin-1-yl)-4-chloropyrimidine |
| 1H NMR (Pyrimidine H5) | Doublet, ~6.4 ppm (Shielded by amino group) | Doublet, ~6.6 ppm |
| 1H NMR (Pyrimidine H6) | Doublet, ~8.0 ppm | Doublet, ~8.2 ppm |
| TLC (Hex/EtOAc 4:1) | Lower Rf (More polar due to exposed N1/N3) | Higher Rf |
| Yield (Typical) | 85 - 92% | < 5% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (2,4-dipiperidinyl) | Excess amine or high temperature. | Strictly limit piperidine to 1.0 eq. Maintain 0°C during addition. |
| Low Conversion | Old/Wet reagents. | Ensure DIPEA and DCM are anhydrous. 2,4-DCP can hydrolyze over time; check purity. |
| Poor Regioselectivity (High C2 product) | Solvent polarity or steric effects. | Switch solvent to Ethanol (protic solvents can sometimes stabilize the C4 transition state via H-bonding). |
Part 4: References
-
Regioselectivity in Pyrimidine Chemistry:
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
-
Standard Synthetic Protocols:
-
Advanced Mechanistic Insight:
-
Chemical Safety Data:
Sources
- 1. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
reductive amination in the synthesis of piperidine derivatives
reductive amination in the synthesis of piperidine derivatives
Application Note: Advanced Reductive Amination Strategies for Piperidine Pharmacophores
Introduction: The Piperidine Imperative
The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs. From antihistamines (Fexofenadine) to opioids (Fentanyl) and kinase inhibitors (Palbociclib), the piperidine scaffold acts as a critical "pharmacophore handle," modulating solubility, pKa, and ligand-target binding affinity.
While alkylation of amines with halides is a textbook approach, it is plagued by over-alkylation and chemoselectivity issues. Reductive Amination (RA) has emerged as the industry standard due to its superior atom economy, mild conditions, and ability to unite complex fragments late in a synthetic sequence.
This guide moves beyond basic textbook recipes, offering a field-proven, mechanistic approach to synthesizing piperidine derivatives. We focus on the "Why" and "How" of reagent selection, specifically targeting the challenges of steric hindrance and electronic deactivation common in drug discovery.
Mechanistic Insight: The Iminium Pivot
Success in reductive amination relies on a single kinetic discrimination: the rate of reduction of the iminium ion must be significantly faster than the rate of reduction of the starting carbonyl compound.
The Pathway
-
Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine (or iminium ion).
-
Activation: The imine is protonated (or Lewis acid-activated) to form the electrophilic iminium species.
-
Reduction: The hydride source attacks the iminium carbon.
Critical Failure Point: If the reducing agent is too aggressive (e.g., NaBH₄ in aprotic solvents), it will reduce the aldehyde/ketone to an alcohol before the imine forms. If the medium is too acidic, the amine is protonated and deactivated; too basic, and the imine hydrolysis equilibrium dominates.
Figure 1: The Mechanistic Pathway. Success depends on the "Iminium" node being the exclusive acceptor of hydride.
Strategic Reagent Selection
The choice of hydride source dictates the protocol's success.
| Reagent | Reactivity Profile | Best Use Case | Risk Factor |
| NaBH(OAc)₃ (STAB) | Mild. Reduces iminiums fast; aldehydes slow; ketones very slow. | Gold Standard. One-pot reactions. Aldehydes + Amines.[1][2][3][4][5][6][7][8] | Slow reaction with sterically hindered ketones. |
| NaCNBH₃ | Weak. Only reduces protonated iminiums (pH 3-5). | Acid-stable substrates.[1][4][7] "Hard" to form imines. | Toxic (HCN gas). Requires pH monitoring. |
| NaBH₄ | Strong. Reduces everything. | Two-Step Protocol. Form imine first (MeOH/Reflux), then add NaBH₄. | Alcohol byproduct if added too early. |
| Ti(OiPr)₄ + NaBH₄ | Lewis Acid Activated. | Sterically hindered amines or electron-deficient anilines. | Water sensitivity.[2][9] Requires anhydrous workup. |
Protocol 1: The "Abdel-Magid" Standard (Intermolecular)
This protocol utilizes Sodium Triacetoxyborohydride (STAB), the most robust reagent for piperidine synthesis in pharma settings. It avoids the toxicity of cyanoborohydride and the reactivity issues of borohydride.[8]
Target Application: N-alkylation of a piperidine core with a functionalized aldehyde.
Materials
-
Amine: 4-Boc-aminopiperidine (1.0 equiv)
-
Carbonyl: 3-Pyridinecarboxaldehyde (1.1 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv - Only if using a ketone or basic amine)
Step-by-Step Methodology
-
Imine Formation (The "Head Start"):
-
In a dry flask under N₂, dissolve the amine (10 mmol) and aldehyde (11 mmol) in DCE (30 mL).
-
Expert Tip: If the amine is a salt (e.g., HCl salt), add Et₃N (1.0 equiv) to free-base it.
-
Stir at Room Temperature (RT) for 30 minutes. This allows the imine/hemiaminal equilibrium to establish before the reductant is introduced.
-
-
Reduction:
-
Add STAB (14 mmol) in one portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
Stir at RT under N₂.
-
-
Monitoring (Self-Validation):
-
TLC/LC-MS at 2 hours: Check for disappearance of the amine.
-
Decision Gate: If the reaction is stalled (<50% conversion), add Acetic Acid (1-2 equiv). This protonates the imine, accelerating reduction without reducing the aldehyde.
-
-
Workup (Crucial for Piperidines):
-
Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 mins to decompose borate complexes.
-
Extract with DCM (3 x 30 mL).
-
Solubility Note: Piperidine derivatives are often polar. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl (salting out) or use CHCl₃/iPrOH (3:1) for extraction.
-
-
Purification:
-
Dry organics over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (DCM/MeOH/NH₄OH).
-
Protocol 2: Intramolecular Double Reductive Amination (DRA)
This method constructs the piperidine ring itself from a linear precursor (e.g., a 1,5-dicarbonyl or amino-ketone). This is common in the synthesis of iminosugars and complex alkaloids.
Target Application: Cyclization of a 5-amino-ketone to a 2-substituted piperidine.
Step-by-Step Methodology
-
Substrate Preparation:
-
Starting material: A linear amino-ketone (often generated in situ from a Cbz-protected amino-alkene or azide).
-
-
Catalytic Hydrogenation (The "One-Pot" Cyclization):
-
Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10 wt% loading).
-
Solvent: MeOH or EtOH (0.1 M concentration).
-
H₂ Source: Hydrogen balloon (1 atm) is usually sufficient; 50 psi for scale-up.
-
-
The Cascade:
-
Step A: Hydrogenolysis of the Cbz group releases the free primary amine.
-
Step B: Intramolecular attack of the amine on the ketone (5-exo-trig) forms the cyclic imine (Δ¹-piperideine).
-
Step C: The Pd catalyst reduces the C=N bond to the piperidine.
-
-
Stereochemical Control:
-
Insight: The hydride addition usually occurs from the less hindered face. Substituents at C2 and C6 will typically adopt a cis relationship to minimize 1,3-diaxial strain in the transition state.
-
Figure 2: The Double Reductive Amination Cascade.
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| No Reaction (Stalled) | Imine not forming or not activated. | 1. Add AcOH (1-5 equiv) to catalyze imine formation. 2. Add molecular sieves (4Å) to remove water. 3. Switch to Ti(OiPr)₄ (1.5 equiv) to force imine formation. |
| Alcohol Byproduct | Reducing agent attacking carbonyl directly. | 1. Ensure STAB is used, not NaBH₄. 2. Pre-form the imine for 1-2 hours before adding hydride. 3. Lower temperature to 0°C. |
| Dialkylation | Primary amine reacts with two carbonyls. | 1. Use excess amine (5-10 equiv) if the amine is cheap. 2. Use a bulky protecting group. 3. Switch to Ti(OiPr)₄ protocol (steric bulk suppresses second attack). |
| Product Stuck in Aqueous | Piperidine is too polar/basic. | 1. Salting out: Saturate aqueous layer with NaCl. 2. pH adjustment: Ensure pH > 12 before extraction. 3. Continuous extraction with CHCl₃. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Cipolla, L. , La Ferla, B., & Nicotra, F. (2000). Synthesis of Iminosugars via Reductive Amination.[12] Current Topics in Medicinal Chemistry. [Link] (Review of intramolecular methods).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for the Preclinical Evaluation of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol as a Potential Anticancer Agent
Application Note & Protocols: A Framework for the Preclinical Evaluation of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol as a Potential Anticancer Agent
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial preclinical screening of the novel compound, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol, for potential anticancer activity. While direct biological data for this specific molecule is not extensively published, its core structural motifs—a 2-chloropyrimidine ring and a piperidine moiety—are prevalent in numerous clinically approved and investigational oncologic drugs.[1][2][3] This guide outlines the scientific rationale for investigating this compound, presents a strategic workflow for its evaluation, and provides detailed, field-proven protocols for essential in vitro assays, including cytotoxicity and apoptosis assessment. The methodologies are designed to be robust, reproducible, and serve as a foundational screen to determine the compound's therapeutic potential.
Compound Profile & Scientific Rationale
Compound: (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol Molecular Structure:
Caption: High-level workflow for anticancer screening.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability. [4]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [5] Materials:
-
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (Test Compound)
-
DMSO (Vehicle)
-
Selected cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [4]* Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates
-
Positive Control: Doxorubicin or Cisplatin
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). [6] * Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. [6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. A typical final concentration range for screening is 0.1, 1, 10, 50, and 100 µM.
-
Include three control groups in triplicate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells with medium only.
-
-
Carefully remove the seeding medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise. [5] Data Analysis & Interpretation:
-
| Treatment Group | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated | 1.250 | 100% |
| Vehicle (0.1% DMSO) | 1.245 | 100% |
| Test Compound (1 µM) | 1.150 | 92.4% |
| Test Compound (10 µM) | 0.630 | 50.6% |
| Test Compound (100 µM) | 0.110 | 8.8% |
| Positive Control | 0.095 | 7.6% |
| (Table represents hypothetical data for illustrative purposes) |
-
Calculation: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100.
-
IC50 Value: Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. A potent compound is typically characterized by a low micromolar or nanomolar IC50.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. [8]Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. [8]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells. Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. [9]Combine all cells from each well into a single tube.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes. [9]Discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash. [9]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL. [9] * Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. * Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube. [10] * Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.
-
Data Analysis & Interpretation:
Caption: Quadrant analysis for Annexin V/PI assay.
-
Quadrant 3 (Lower-Left): Annexin V-negative and PI-negative cells are considered viable. * Quadrant 4 (Lower-Right): Annexin V-positive and PI-negative cells are in early apoptosis. * Quadrant 2 (Upper-Right): Annexin V-positive and PI-positive cells are in late apoptosis or post-apoptotic necrosis. * Quadrant 1 (Upper-Left): Annexin V-negative and PI-positive cells are typically considered necrotic.
A successful pro-apoptotic compound will show a dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants compared to the vehicle control.
Concluding Remarks
The protocols detailed in this guide provide a robust, primary framework for assessing the anticancer potential of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. Positive results from this initial screening phase—specifically, potent sub-micromolar cytotoxicity and a clear induction of apoptosis—would provide a strong rationale for advancing the compound to more complex secondary assays. These could include cell cycle analysis, kinase inhibition profiling, and ultimately, evaluation in preclinical in vivo models to determine its therapeutic efficacy and safety profile.
References
- Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved February 14, 2026, from a product manual available through search.
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 14, 2026, from [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 14, 2026, from [Link]
- Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved February 14, 2026, from a product manual available through search.
- AAT Bioquest. (n.d.). FITC Annexin V and PI Apoptosis Kit. Retrieved February 14, 2026, from a product manual available through search.
- ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved February 14, 2026, from a product manual available through search.
-
ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved February 14, 2026, from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
-
Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved February 14, 2026, from [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 14, 2026, from a protocol sheet available through search.
- BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Retrieved February 14, 2026, from a sample document available through search.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 14, 2026, from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved February 14, 2026, from [Link]
-
PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved February 14, 2026, from [Link]
-
Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11030. [Link]
- BenchChem. (2025). Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Retrieved February 14, 2026, from a sample document available through search.
-
Reddy, L. H., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1335. [Link]
-
Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1239-1256. [Link]
-
ResearchGate. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved February 14, 2026, from [Link]
-
Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24943. [Link]
-
Hammarström, L. G., et al. (2020). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 63(10), 5336-5348. [Link]
-
Frotscher, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800185. [Link]
-
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved February 14, 2026, from [Link]
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchtweet.com [researchtweet.com]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. nacalai.com [nacalai.com]
- 10. abpbio.com [abpbio.com]
Technical Notes & Optimization
Technical Support Center: Scale-Up Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Technical Support Center: Scale-Up Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Introduction
Welcome to the Technical Support Center. This guide addresses the scale-up synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol via the nucleophilic aromatic substitution (
While this reaction appears straightforward, scaling it beyond 100g introduces critical challenges in regioselectivity (C4 vs. C2 substitution) , exotherm control , and purification without chromatography . This guide prioritizes "Self-Validating Systems"—protocols designed to reveal failure modes early, preventing batch loss.[1]
Module 1: Reaction Optimization & Regioselectivity
The Core Challenge: C4 vs. C2 Selectivity
The 2,4-dichloropyrimidine ring has two electrophilic sites.[1][2][3] For secondary amines like piperidin-2-ylmethanol, substitution at the C4 position is kinetically favored due to the para-like resonance effect of the ring nitrogens.[1] However, the C2 isomer is a thermodynamic sink that increases with temperature and improper mixing.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the critical control points.
Figure 1: Kinetic vs. Thermodynamic pathways in the
Troubleshooting Guide: Regioselectivity
Q: My HPLC shows the C2-isomer ratio increasing (e.g., from 2% to 8%) during scale-up. Why? A: This is a classic heat transfer issue. On a small scale, heat dissipates instantly. On a large scale, localized "hot spots" at the addition point drive the reaction over the higher activation energy barrier of the C2 position.
-
Corrective Action:
-
Dosing Strategy: Do NOT add the pyrimidine to the amine. Add the amine to the pyrimidine. This keeps the electrophile in excess, minimizing disubstitution, and allows you to control the exotherm.
-
Temperature: Maintain the reactor jacket at -10°C to 0°C. Ensure the internal temperature never exceeds 5°C during addition.
-
Dilution: Dilute the amine feed in the reaction solvent (1:1 v/v) to increase heat capacity and dispersion.
-
Q: I see a "Bis-adduct" impurity (disubstitution). How do I stop this? A: Disubstitution occurs when the product competes with the starting material for the remaining amine.
-
Corrective Action:
-
Stoichiometry: Ensure strict stoichiometry (1.05 eq of amine). Do not use large excesses.
-
Base Choice: Switch from inorganic bases (like
) to hindered organic bases like DIPEA (N,N-Diisopropylethylamine) . DIPEA prevents aggregation and ensures a homogeneous reaction, reducing local concentration spikes.
-
Module 2: Scale-Up Protocol (The Self-Validating System)
This protocol avoids chromatography by leveraging the solubility difference between the product and the hydrochloride salts.
Reagents & Parameters
| Component | Role | Specification | Critical Parameter |
| 2,4-Dichloropyrimidine | Substrate | >98% Purity | Limiting Reagent |
| Piperidin-2-ylmethanol | Nucleophile | 1.05 Equivalents | Control Addition Rate |
| DIPEA | Base (Scavenger) | 1.2 Equivalents | Add after amine addition |
| Isopropanol (IPA) | Solvent | 10 Volumes | Water content <0.1% |
Step-by-Step Workflow
-
Reactor Setup: Charge 2,4-dichloropyrimidine and IPA (8 Vol) to the reactor. Cool to -5°C .[1]
-
Amine Addition (The Critical Step): Dissolve Piperidin-2-ylmethanol in IPA (2 Vol). Add this solution dropwise over 2 hours.
-
Checkpoint: Monitor internal temp. If
, stop addition.
-
-
Base Addition: Once amine addition is complete, add DIPEA slowly.
-
Why later? Adding base after the amine minimizes base-catalyzed hydrolysis of the chloropyrimidine if any trace water is present.[1]
-
-
Reaction: Warm to 20°C and stir for 4 hours.
-
IPC (In-Process Control):[1] HPLC should show <1% Starting Material.
-
-
Quench: Add Water (10 Vol).
Module 3: Workup & Purification (No Chromatography)
Q: The reaction mixture is dark/black. Is the batch ruined? A: Not necessarily. Chloropyrimidines are prone to oxidation/polymerization which forms dark tars ("Pyrimidynes"). This is often superficial color.
-
Solution: Treat the crude solution with activated charcoal (5 wt%) before crystallization.
Q: How do I isolate the product without a column? A: Use an Acid/Base Swing Extraction followed by Crystallization.
Purification Protocol
Figure 2: Acid-Base Swing Extraction and Crystallization Workflow.[1]
Detailed Steps:
-
Concentration: Remove IPA under vacuum.
-
Acid Wash: Dissolve residue in DCM. Add 1N HCl. The product (basic amine) moves to the aqueous layer. Non-basic impurities (tars, unreacted chloropyrimidine) stay in DCM. Discard DCM.
-
Basification: Cool aqueous layer to 10°C. Adjust pH to ~10 using 2N NaOH.
-
Extraction: Extract product into Ethyl Acetate (EtOAc).
-
Crystallization: Concentrate EtOAc to ~3 volumes. Slowly add Heptane (antisolvent) until cloudy. Cool to 0°C. Filter the white solid.
Module 4: Impurity Profiling & Stability
Q: I see a new impurity at RRT 0.8 during storage. What is it? A: This is likely the Hydrolysis Product (2-hydroxypyrimidine derivative).[1]
-
Cause: The C2-chlorine is still reactive.[1] If the final product contains moisture or residual acid/base, it will hydrolyze over time.
-
Prevention: Dry the final cake thoroughly (<0.5% water). Store under nitrogen at <5°C.
Q: Can I use Ethanol instead of IPA? A: Yes, but be careful. Ethanol is a nucleophile. If the reaction temperature exceeds 40°C, you may see Ethoxy-substitution (S_NAr of ethoxide at C2/C4), creating an O-ethyl impurity.[1] IPA is sterically bulkier and less nucleophilic, making it safer.
References
-
Regioselectivity Mechanisms
- Luo, Y., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.
- Key Insight: Establishes the kinetic preference for C4 substitution in nucleophilic arom
-
[1]
-
Scale-Up Methodology
-
Synthesis of Pyrimidine-Piperidine Scaffolds
- Patent US20100022561A1.
- Key Insight: Describes the specific synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-2-yl)
-
[1]
-
Safety Data
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
Technical Support Center: Purity Assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Technical Support Center: Purity Assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Welcome to the technical support center for the analytical assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accurate determination of purity for this critical pharmaceutical intermediate.
Introduction: The Imperative of Purity
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification and control of impurities in drug substances and products.[1] This guide provides the analytical framework to meet and exceed these standards.
Compound Profile
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight | 227.69 g/mol |
| Structure | |
| Key Features | - Basic piperidine nitrogen- UV-active chloropyrimidine ring- Primary alcohol functional group- Chiral center at C2 of the piperidine ring |
The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary and most robust technique for the purity assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol due to its polarity and UV-active chromophore.[3][4]
Workflow for HPLC Purity Method Development
Recommended HPLC Protocol
This method is a robust starting point for purity and impurity determination.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the piperidine nitrogen, improving peak shape and reducing tailing. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength.[4] |
| Gradient | 5% B to 95% B over 20 min | A gradient is essential to elute both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Detector | UV/DAD at 245 nm | The chloropyrimidine ring exhibits strong absorbance near this wavelength. A DAD allows for peak purity analysis. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
HPLC Troubleshooting Guide (Q&A)
Question: My main analyte peak is tailing (asymmetry factor > 1.5). What is the cause and how do I fix it? Answer: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated amine group and residual acidic silanols on the silica backbone of the HPLC column.
-
Immediate Solution: Ensure your mobile phase pH is low enough (pH 2.5-3.5) to fully protonate the piperidine nitrogen. Using a buffer (e.g., 20 mM potassium phosphate) instead of just formic acid can provide better pH control.
-
Long-Term Solution: Switch to a column with end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions.
-
Causality: At mid-range pH, the analyte exists in both protonated and neutral forms, and the protonated form can interact strongly with deprotonated silanols (Si-O⁻), leading to a "smearing" effect as the molecules elute at different rates. A low pH suppresses silanol ionization and ensures the analyte is in a single, protonated state.
Question: I am seeing a new, small peak in my chromatogram after the sample has been sitting on the autosampler for 24 hours. What could it be? Answer: This is likely an on-instrument degradation product. Given the structure, two possibilities are high:
-
Oxidation: The primary alcohol could be oxidized to an aldehyde or carboxylic acid. This is less common without an external catalyst but possible over time.
-
Hydrolysis/Substitution: The chlorine on the pyrimidine ring is susceptible to nucleophilic substitution by water from the mobile phase, especially if the mobile phase contains other nucleophiles or the temperature is elevated. This would result in a more polar compound that elutes earlier.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most direct way to identify the impurity is to analyze the sample by LC-MS to get the molecular weight of the new peak.[3] An increase of 16 Da suggests oxidation, while a replacement of Cl (35.5 Da) with OH (17 Da) would result in a mass decrease of ~18.5 Da.
-
Temperature Control: Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down degradation.
-
Forced Degradation: Intentionally stress the sample (e.g., with mild acid, base, or an oxidizing agent like H₂O₂) and see if the peak increases. This helps confirm its identity as a degradant.[5]
-
Question: My retention times are shifting between injections. Why? Answer: Retention time instability is typically due to issues with the mobile phase or the HPLC pump.
-
Check Mobile Phase: Ensure your mobile phase is well-mixed and degassed. Inadequate degassing can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.
-
Pump Performance: The pump may not be delivering a consistent mobile phase composition. Perform a pump pressure test and check the piston seals for wear.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A 10-15 column volume equilibration is recommended.
Orthogonal & Confirmatory Techniques
Relying solely on HPLC is not sufficient for comprehensive purity assessment. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete picture.[6]
A. Gas Chromatography (GC)
Applicability: Direct GC analysis is challenging for this molecule due to its high molecular weight and probable low volatility. It would likely decompose in the hot injection port.[7] However, GC can be an excellent method for detecting volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, Methanol, Dichloromethane).[1][8]
Troubleshooting Q&A:
Question: Can I analyze the main compound by GC? Answer: It is not recommended without derivatization. To make it volatile, you could derivatize the primary alcohol group (e.g., via silylation with BSTFA), but this adds complexity and potential for side reactions. For purity assessment of the main compound, HPLC is superior. For analysis of residual solvents, a headspace GC-FID method is the standard approach.[9]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Applicability: NMR is a powerful tool for structure confirmation and for identifying and quantifying impurities without the need for a reference standard for each impurity (qNMR).[6][10][11] It provides unambiguous structural information.
Troubleshooting Q&A:
Question: I see several small peaks in my ¹H NMR spectrum that I can't assign to the main structure. How do I identify them? Answer: These could be process-related impurities, residual solvents, or water.
-
Check for Solvents: Compare the chemical shifts of the unknown peaks to common NMR solvents (e.g., DMSO-d₆ at ~2.50 ppm, water at ~3.33 ppm).
-
Perform 2D NMR: A COSY spectrum will show which protons are coupled to each other, helping to piece together fragments of impurity structures. An HSQC spectrum will link protons to their directly attached carbons, and an HMBC spectrum will show long-range H-C correlations, which is invaluable for building the carbon skeleton of an unknown.[11][12]
-
Spiking Study: If you have a suspected impurity standard, add a small amount to the NMR tube and re-acquire the spectrum. If one of the unknown peaks increases in intensity, you have confirmed its identity.
C. Mass Spectrometry (MS)
Applicability: MS is primarily used for identification. When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown peaks seen in the chromatogram by providing precise mass information.[13]
Troubleshooting Q&A:
Question: My compound is not ionizing well in ESI-MS. What can I do? Answer: Electrospray Ionization (ESI) efficiency is highly dependent on the analyte's ability to form ions in solution.
-
Switch Polarity: This compound has a basic nitrogen, so it should ionize well in positive ion mode ([M+H]⁺). Ensure you are operating in positive mode.
-
Optimize Mobile Phase: The presence of an acid (like formic acid or acetic acid) in the mobile phase is crucial for promoting protonation and enhancing the signal in positive mode. Avoid non-volatile buffers like phosphate, which can suppress the signal and contaminate the MS source. Use volatile modifiers like ammonium formate or ammonium acetate if pH control is needed.[13]
D. Thermal Analysis (TGA/DSC)
Applicability: Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability, identify solvates (hydrates), and determine melting point purity.[14][15]
Troubleshooting Q&A:
Question: My TGA shows a mass loss at a low temperature (~50-100 °C) before the main decomposition. What does this mean? Answer: This indicates the presence of volatile substances, most commonly residual solvent or water.[14][15] The percentage of mass lost corresponds to the amount of volatile impurity in the sample. This result should be correlated with GC analysis for residual solvents to confirm the identity of the lost component.
Potential Impurities & Degradation Pathways
A robust analytical method must be "stability-indicating," meaning it can separate the main analyte from its potential process-related impurities and degradation products.[16]
FAQs on Impurities
Question: What is the most likely degradation product under ambient storage conditions? Answer: Hydrolysis of the C-Cl bond on the pyrimidine ring is a common degradation pathway for chloropyrimidine derivatives, especially in the presence of moisture.[5][17] This would form (1-(2-hydroxypyrimidin-4-yl)piperidin-2-yl)methanol. This impurity is more polar and would likely elute earlier than the parent compound in RP-HPLC.
Question: How do I perform a forced degradation study? Answer: A forced degradation (or stress testing) study involves subjecting the compound to harsh conditions to intentionally produce degradants. This is critical for developing a stability-indicating method.[5][16]
-
Acidic/Basic Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat with 3% H₂O₂.
-
Thermal: Expose the solid sample to dry heat (e.g., 105 °C).
-
Photolytic: Expose a solution of the sample to UV light (e.g., 254 nm) and white light.
Analyze all stressed samples by your developed HPLC method to ensure all degradation peaks are well-resolved from the main peak.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
Elyashberg, M., Williams, A. J., & Martin, G. E. (2015). Computer-assisted structure elucidation of natural products. Trends in Analytical Chemistry. [Link]
-
SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Wiley. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. NETZSCH. [Link]
-
Dhangar, K. R., et al. (2017). A comprehensive review on analytical method development and validation for impurity profiling of drugs. Journal of the Chilean Chemical Society. [Link]
-
World Health Organization. (2015). Validation of Analytical Methods. WHO Training Workshop. [Link]
-
Dong, M. W. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]
- Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
PubChem. (2026). 1-(2-Pyrimidinyl)-4-piperidinemethanol. National Center for Biotechnology Information. [Link]
- Wille, S. M. R., et al. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- Google Patents. (2015).
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Zhang, H., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]
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Reference Data & Comparative Studies
Navigating the Labyrinth of Target Identification: A Comparative Guide for (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Navigating the Labyrinth of Target Identification: A Comparative Guide for (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. A critical and often formidable hurdle is the identification of its biological target(s). This guide provides a comprehensive comparison of modern methodologies for elucidating the mechanism of action of novel compounds, using the uncharacterized molecule, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol , as a central case study. We will delve into both computational and experimental strategies, offering not just protocols, but the rationale behind their application, empowering researchers to make informed decisions in their quest for target deconvolution.
The Enigma of a Novel Compound
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a synthetic organic molecule featuring a piperidine ring linked to a chloropyrimidine moiety. The piperidine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of bioactive compounds and approved drugs.[1] Derivatives of piperidine have been explored for a multitude of therapeutic applications, including as antimycotics and for their interactions with the central nervous system.[2][3] Similarly, pyrimidine derivatives are known to exhibit a broad spectrum of biological activities.[4] The presence of these key structural motifs suggests that (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol has the potential to interact with various biological targets, but in the absence of direct experimental evidence, its specific mechanism of action remains unknown.
This guide will navigate the multifaceted process of identifying the biological targets for such a novel compound, comparing and contrasting the available in silico and experimental approaches.
The Two-Pronged Attack: In Silico Prediction and Experimental Validation
A robust target identification strategy rarely relies on a single method. Instead, a synergistic approach combining computational prediction with experimental validation is most effective. In silico methods offer a rapid and cost-effective way to generate hypotheses about potential targets, which can then be rigorously tested and validated using experimental techniques.
Caption: A synergistic workflow for biological target identification.
Part 1: In Silico Target Prediction - Charting the Possibilities
Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable clues about the potential biological targets of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. These approaches can be broadly categorized into ligand-based and structure-based methods.[5]
Ligand-Based Approaches: The "Guilt by Association" Principle
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[6] By comparing our compound of interest to vast databases of molecules with known targets, we can infer potential interactions.
Key Techniques:
-
2D and 3D Similarity Searching: This involves searching chemical databases like ChEMBL, PubChem, and BindingDB for molecules with a high degree of structural similarity to (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol.[7][8][9] The known targets of these "neighboring" molecules become our initial list of potential targets.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be built from a set of known active molecules and then used to screen for new compounds that fit the model.
Workflow for Ligand-Based Target Prediction:
Caption: Ligand-based in silico target identification workflow.
Structure-Based Approaches: Docking into the Target Landscape
When the three-dimensional structures of potential protein targets are available, structure-based methods can be employed. The most common of these is reverse docking.
Reverse Docking: In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking "docks" a single compound against a library of many protein structures.[5] The proteins to which the compound binds with the highest predicted affinity are considered potential targets.
A Note on In Silico Tools: A variety of web servers and software are available for target prediction, each with its own underlying algorithms and databases.[6] It is often beneficial to use a consensus approach, where predictions from multiple tools are compared to identify high-confidence targets.
| In Silico Tool | Approach | Key Features | Access |
| ChEMBL | Ligand-Based | A large, curated database of bioactive molecules and their targets.[7] | Publicly Accessible |
| PubChem | Ligand-Based | A massive public repository of chemical substances and their biological activities.[8] | Publicly Accessible |
| BindingDB | Ligand-Based | Focuses on protein-ligand binding affinities.[9] | Publicly Accessible |
| SwissTargetPrediction | Ligand-Based | Predicts targets based on a combination of 2D and 3D similarity to known ligands. | Web Server |
| SuperPred 3.0 | Ligand-Based | Predicts targets and compares the input molecule to approved drugs.[10] | Web Server |
| HDOCK Server | Structure-Based | A free online tool for molecular docking.[11] | Web Server |
Part 2: Experimental Validation - From Hypothesis to Certainty
While in silico methods are powerful for generating hypotheses, experimental validation is essential to definitively identify the biological target(s) of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. Several cutting-edge techniques are at the disposal of researchers.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA is a powerful method for identifying direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand (our compound) to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency. The choice of cell line may be guided by the in silico predictions (e.g., if a cancer-related kinase is predicted, a cancer cell line would be appropriate).
-
Treat the cells with (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for compound uptake and target binding.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest (a predicted target) remaining in the supernatant at each temperature using Western blotting or mass spectrometry (for proteome-wide analysis).
-
-
Data Interpretation:
-
Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for a specific protein in the presence of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol indicates direct binding and target engagement.
-
CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Other Powerful Experimental Approaches
While CETSA is a valuable tool, other methods offer complementary information.
| Method | Principle | Pros | Cons |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. | Can identify direct binding partners; does not require prior knowledge of the target. | Requires chemical modification of the compound, which may alter its binding properties; can suffer from non-specific binding. |
| Photo-affinity Labeling | A photo-reactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target. | Provides direct evidence of target engagement; can be performed in live cells. | Requires synthesis of a modified compound; photo-reactive groups can be non-specific. |
| Expression Cloning | A library of cDNAs is transfected into cells, and cells that gain a phenotype in response to the compound are selected. The cDNA in these cells is then identified. | Unbiased, functional approach; does not require compound modification. | Technically challenging and time-consuming; may not identify direct targets. |
A Hypothetical Case Study: Targeting GPR119
Based on literature for structurally related compounds, one might hypothesize that (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol could interact with G-protein coupled receptors (GPCRs). For instance, some pyrimidine-piperidine derivatives have been identified as agonists of GPR119, a target for type 2 diabetes.[12][13]
Hypothetical Signaling Pathway:
Caption: Hypothetical activation of the GPR119 signaling pathway.
In this scenario, in silico screening might flag GPR119 as a potential target. This hypothesis could then be tested experimentally using a CETSA assay in a cell line expressing GPR119, or more directly using a receptor binding assay or a functional assay measuring downstream signaling events like cAMP production.
Conclusion: An Integrated and Iterative Process
The identification of the biological target(s) of a novel compound like (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a critical step in the drug discovery pipeline. There is no single "magic bullet" technique. Instead, a carefully considered, multi-pronged approach that leverages the predictive power of in silico methods to guide focused and rigorous experimental validation is the most effective path to success. The iterative nature of this process, where experimental results can feed back to refine computational models, will ultimately illuminate the mechanism of action and unlock the therapeutic potential of new chemical entities.
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comparing the bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol with known drugs
comparing the bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol with known drugs
A Comparative Guide to the Bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
A Senior Application Scientist's Prospective Analysis for Drug Discovery Professionals
In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide provides a prospective framework for evaluating the bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol , a compound of interest due to its structural motifs—a chloropyrimidine core and a piperidine moiety—which are prevalent in a variety of clinically significant kinase inhibitors.[1] Lacking extensive public data, this document serves as an in-depth, experience-driven guide on how to design and execute a comparative bioactivity study against established drugs, ensuring scientific rigor and yielding actionable insights for researchers and drug development professionals.
Rationale for Comparison: Structural Analogs and Target Hypotheses
The chemical structure of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol suggests a plausible role as a kinase inhibitor. The 2-chloropyrimidine group is a known reactive moiety that can act as a covalent inhibitor by reacting with cysteine residues in the ATP-binding pocket of certain kinases.[2] The piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[1]
Given these structural features, a logical starting point for a comparative analysis is to benchmark our compound of interest (COI) against well-characterized kinase inhibitors, particularly those targeting pathways frequently dysregulated in oncology. For this guide, we have selected two prominent tyrosine kinase inhibitors (TKIs) as comparators:
-
Imatinib (Gleevec®): A first-generation TKI that targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3][4][5] It binds to the ATP-binding site of the kinase, preventing phosphorylation of its substrate.[5][6]
-
Dasatinib (Sprycel®): A second-generation TKI that inhibits multiple kinases, including BCR-ABL and the SRC family of kinases.[7][8][9] Dasatinib is notably more potent than Imatinib in inhibiting BCR-ABL and can overcome some forms of Imatinib resistance.[7] It binds to both the active and inactive conformations of the ABL kinase domain.[7][9]
The comparison with these drugs will allow us to contextualize the potency and selectivity of our COI within the established landscape of kinase inhibition.
Experimental Workflow for Bioactivity Profiling
A multi-tiered approach is essential to comprehensively evaluate the bioactivity of a novel compound. The proposed workflow is designed to first identify potential kinase targets and then to assess the compound's cellular efficacy.
Caption: Inhibition of the BCR-ABL signaling pathway by TKIs.
Concluding Remarks for the Drug Development Professional
This guide has outlined a robust, scientifically-grounded framework for the initial bioactivity assessment of a novel compound, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. By employing a systematic approach of broad kinase screening, followed by focused IC50 and cellular EC50 determinations against relevant benchmarks like Imatinib and Dasatinib, researchers can efficiently position their compound within the existing therapeutic landscape.
The hypothetical data presented herein suggests that our COI could be a promising dual BCR-ABL and SRC inhibitor. Such a profile warrants further investigation into its potential to overcome Imatinib resistance and its efficacy in other SRC-dependent malignancies. The detailed protocols and logical workflows provided in this guide are intended to serve as a valuable resource for scientists embarking on the early stages of drug discovery, ensuring that experimental design is both comprehensive and translatable to clinical potential.
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Safety & Regulatory Compliance
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Retrosynthesis Analysis
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